N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide
Description
N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropanecarboxamide group attached to a para-substituted phenyl ring bearing a 3-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole heterocycle is a five-membered ring containing two nitrogen atoms and one oxygen atom, with the methyl group at position 3 contributing to steric and electronic modulation. The cyclopropane ring introduces conformational rigidity, which may enhance binding selectivity in biological targets.
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-14-13(18-16-8)10-4-6-11(7-5-10)15-12(17)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMNIMJUYMHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide with analogs from the Enamine Building Blocks Catalogue (2017), focusing on structural variations and inferred properties.
Substituent Variations on the Phenyl Ring
- Compound A: N-[4-(Aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride Structural Difference: Replaces the 3-methyl-1,2,4-oxadiazole with an aminomethyl group. Implications: The aminomethyl group introduces a primary amine, which increases hydrophilicity and enables salt formation (hydrochloride). This modification enhances solubility but may reduce metabolic stability compared to the oxadiazole-containing compound .
- Compound B: 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine (oxalic acid salt) Structural Difference: Substitutes the phenyl group with a 4-chlorophenyl moiety on the oxadiazole and adds a phenylethylamine side chain. The phenylethylamine group introduces additional aromaticity, which could influence lipophilicity and target engagement .
Heterocycle Replacement
- Compound C : 1-(1H-1,3-Benzodiazol-2-yl)-3-methylbutan-1-amine dihydrochloride
- Structural Difference : Replaces the oxadiazole with a benzimidazole ring.
- Implications : Benzimidazoles exhibit stronger hydrogen-bonding capacity due to the presence of two adjacent nitrogen atoms. This could enhance target affinity but may also increase metabolic susceptibility compared to oxadiazoles .
Variations in the Cyclopropane Moiety
- Compound D : Cyclopropanecarboxamide derivatives with alternative linkers (e.g., alkyl chains or ester groups) are common in medicinal chemistry.
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight | Purity | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₃N₃O₂ | 259.27 g/mol | N/A | 3-Methyl-1,2,4-oxadiazole, cyclopropane |
| N-[4-(Aminomethyl)phenyl]cyclopropanecarboxamide·HCl | C₁₁H₁₅ClN₂O | 250.70 g/mol | 95% | Aminomethyl substituent |
| 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine·oxalic acid | C₁₈H₁₆ClN₃O₅ | 397.79 g/mol | 95% | 4-Chlorophenyl, phenylethylamine |
Note: Molecular weights and purity values are sourced from the Enamine catalogue . Data for the target compound is estimated based on its structure.
Research Findings and Implications
- Metabolic Stability : The 3-methyl-1,2,4-oxadiazole in the target compound may offer superior metabolic resistance compared to amine- or ester-containing analogs due to reduced susceptibility to enzymatic hydrolysis .
- Lipophilicity : The cyclopropane and methyl-oxadiazole groups likely increase logP values relative to hydrochlorides (e.g., Compound A), suggesting enhanced membrane permeability.
- Electronic Effects : Chlorine substituents (Compound B) could polarize the oxadiazole ring, altering binding kinetics in electronic-dependent targets like kinases or GPCRs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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